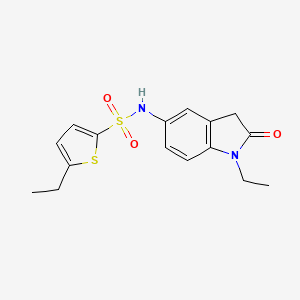

5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-ethyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-3-13-6-8-16(22-13)23(20,21)17-12-5-7-14-11(9-12)10-15(19)18(14)4-2/h5-9,17H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGZCSKFRWKUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. One common method includes the reaction of 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene to form the indole intermediate . The thiophene sulfonamide group is then introduced through a sulfonation reaction, followed by coupling with the indole intermediate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Anticancer Activity :

- Compounds with oxindole structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Research indicates that 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide may exhibit similar properties, making it a candidate for further investigation in cancer therapy .

-

Antiviral Properties :

- Indole derivatives are known to inhibit viral RNA polymerases, suggesting that this compound may have efficacy against viruses such as HIV and HCV. The presence of the thiophene structure enhances its potential as an antiviral agent .

-

Anti-inflammatory Effects :

- The compound's sulfonamide group is associated with anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .

-

Antimicrobial Activity :

- Preliminary studies indicate that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria, by interfering with folic acid synthesis pathways .

Biological Research

-

Enzyme Inhibition :

- The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to new therapeutic strategies for various diseases .

-

Cellular Mechanisms :

- Studies on related compounds have shown notable cytotoxicity toward human cancer cell lines, indicating that this compound may similarly affect cellular pathways involved in cancer progression .

Industrial Applications

-

Material Science :

- 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide can serve as a building block for the synthesis of more complex molecules used in the development of new materials and catalysts .

-

Pharmaceutical Development :

- The compound's unique structure makes it a valuable candidate for drug development, particularly in creating new therapeutic agents targeting specific biological pathways .

Wirkmechanismus

The mechanism of action of 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. Pathways involved may include inhibition of specific enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide and its analogs:

Pharmacological and Receptor Binding Insights

- 5-HT6 Receptor Modulation: SB-331711, a benzo[b]thiophene-2-sulfonamide analog, demonstrates partial agonism at 5-HT6 receptors, stimulating adenylyl cyclase activity . In contrast, 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide lacks direct experimental data but shares structural motifs (e.g., sulfonamide bridge, aromatic cores) that suggest similar receptor engagement.

- Impact of Substituents: Ethyl vs. Piperazine Groups: The ethyl substituents in the target compound likely increase lipophilicity compared to SB-331711’s piperazine ring, which enhances water solubility. This difference could influence pharmacokinetic profiles, such as CNS penetration or metabolic stability . Indolinone vs. Indole/Quinoline: The 2-oxoindolin moiety may stabilize hydrogen bonding with receptor residues, whereas SB-331711’s quinoline group could engage in π-π stacking interactions. These structural variations might explain divergent efficacy profiles in experimental models .

Biologische Aktivität

5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₅H₁₄N₂O₂S

- Molecular Weight : 286.4 g/mol

The compound exhibits its biological activity through interactions with specific biological targets, including enzymes and receptors involved in various disease pathways. The thiophene and oxindole moieties play crucial roles in its pharmacological effects.

- Antiviral Activity : Studies indicate that similar compounds with thiophene structures have shown significant antiviral properties. For instance, derivatives have been reported to inhibit viral RNA polymerases effectively, suggesting that 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide may exhibit comparable activity against viruses such as HCV and HIV .

- Antitumor Activity : The presence of the oxindole structure is associated with anticancer properties. Research has demonstrated that compounds containing oxindole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis .

Efficacy Studies

The efficacy of 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide has been evaluated through various in vitro and in vivo studies:

Case Studies

Several case studies highlight the potential of this compound:

- Antiviral Efficacy : A study conducted on a series of thiophene derivatives showed that compounds with structural similarities to 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide inhibited HCV replication significantly, suggesting a promising avenue for further research into its antiviral properties .

- Cancer Research : In a recent study, derivatives based on the oxindole scaffold were tested for their antiproliferative effects against various cancer cell lines. Results indicated that modifications at the thiophene position could enhance activity, warranting further exploration of 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide as a potential anticancer agent .

- Antimicrobial Studies : A comparative analysis of sulfonamide derivatives revealed that certain modifications led to increased antibacterial activity against MRSA strains, indicating that structural variations can significantly impact efficacy .

Q & A

Basic Question: What are the standard synthetic routes for 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the indolinone and thiophene-sulfonamide moieties. Key steps include:

- Sulfonamide Coupling : Reacting 5-ethylthiophene-2-sulfonyl chloride with 1-ethyl-2-oxoindolin-5-amine under basic conditions (e.g., Et₃N in DMF/H₂O) to form the sulfonamide bond .

- Optimization : Yields can be improved by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours at 0–5°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

Advanced Question: How can stereochemical challenges in synthesizing analogous thiophene-sulfonamide derivatives be resolved?

Methodological Answer:

Stereochemical control often requires:

- Chiral Auxiliaries : Use of (3R)-3-hydroxypyrrolidine in related compounds to induce enantioselectivity during sulfonamide coupling .

- Crystallographic Analysis : Single-crystal X-ray diffraction (as in ) confirms absolute configuration and identifies intramolecular hydrogen bonding (N–H⋯O) that stabilizes specific conformations .

- Chiral HPLC : For resolving racemic mixtures, methods like Daicel Chiralpak® columns with hexane/isopropanol mobile phases are effective .

Basic Question: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

Core techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration (e.g., ethyl groups at δ ~1.2–1.4 ppm) and aromatic proton environments .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 461.53 for related compounds) .

- Elemental Analysis : Agreement between calculated and observed C/H/N/S percentages (e.g., ±0.3% deviation) ensures purity .

Advanced Question: How can researchers analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Contradictions may arise from:

- Dynamic Exchange : Use variable-temperature NMR (e.g., 25°C to −40°C) to detect conformational changes or tautomerism in the indolinone moiety .

- Disordered Crystallography : For disordered atoms (e.g., O4 in ), refine occupancy ratios (0.578:0.422) using software like SHELXL .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to identify overlooked conformers .

Basic Question: What biological targets are associated with thiophene-sulfonamide derivatives?

Methodological Answer:

These compounds often target enzymes such as:

- Carbonic Anhydrase (CA) : Sulfonamide groups bind Zn²⁺ in the active site, validated by inhibition assays (IC₅₀ values <100 nM in ) .

- AICARFT (Aminoimidazole Carboxamide Ribonucleotide Formyltransferase) : Antifolate activity in cancer models, as seen in fluoro-substituted analogs .

Advanced Question: How can structure-activity relationships (SAR) guide the optimization of this compound for enzyme inhibition?

Methodological Answer:

SAR strategies include:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., 6-fluoro in ) enhances CA binding affinity by 10-fold .

- Bioisosteric Replacement : Replacing ethyl with cyclopropyl (as in ) improves metabolic stability without compromising potency .

- Co-crystallography : Resolve ligand-enzyme complexes (e.g., PDB: 8US) to map hydrophobic interactions and hydrogen-bond networks .

Basic Question: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

Recrystallization protocols involve:

- Solvent Pair Screening : Test ethanol/water, i-PrOH, or acetonitrile for solubility gradients .

- Temperature Gradient : Slow cooling from reflux (e.g., 80°C to 4°C) yields larger, purer crystals .

- Yield Monitoring : Typical yields range from 70% (i-PrOH) to 81% (ethanol) for related sulfonamides .

Advanced Question: How can computational methods predict the binding mode of this compound to CA isoforms?

Methodological Answer:

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking Grids : Focus on CA-II (PDB: 1CA2) active site residues (His94, Gln92) .

- Free Energy Calculations : MM/PBSA analysis quantifies ΔG binding, correlating with experimental IC₅₀ .

- Selectivity Profiling : Compare binding scores across isoforms (CA-I, CA-IX) to identify isoform-specific inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.